Diquat Dibromide

Description

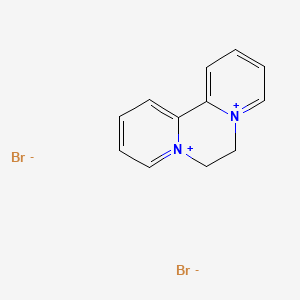

Structure

3D Structure of Parent

Properties

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPOAESBSUKMHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2Br2, C12H12Br2N2 | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024075 | |

| Record name | Diquat dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow crystals; [ICSC] Aqueous solution is dark reddish-brown; [CHEMINFO], COLOURLESS-TO-YELLOW CRYSTALS. | |

| Record name | Diquat dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in alcohols, hydroxylic solvents. Practically insoluble in nonpolar organic solvents., In water, 708,000 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 70 | |

| Record name | DIQUAT DIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.22 to 1.27 @ 20 °C/20 °C, 1.2 g/cm³ | |

| Record name | DIQUAT DIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000181 [mmHg], <<1X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: | |

| Record name | Diquat dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellow crystals | |

CAS No. |

85-00-7, 34417-68-0 | |

| Record name | Diquat dibromide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyrido(1,2-a:2',1'-c)pyrazinediium, 6,7-dihydro-, labeled with carbon-14, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034417680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diquat dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BDV3T272W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIQUAT DIBROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1363 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipyrido(1,2-a;2',1'-c)pyrazinediium, 6,7-dihydro-, dibromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JM56D290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

337 °C | |

| Record name | DIQUAT DIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diquat Dibromide in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diquat dibromide is a non-selective, fast-acting contact herbicide and desiccant belonging to the bipyridyl chemical class.[1][2][3][4] Its herbicidal efficacy stems from its ability to disrupt photosynthesis, specifically by intercepting electrons from Photosystem I (PSI).[5] This action initiates a catalytic cycle of reduction and oxidation, known as redox cycling, which generates vast quantities of reactive oxygen species (ROS). The subsequent oxidative stress leads to rapid lipid peroxidation, destruction of cell membranes, and ultimately, cell death, manifesting as swift desiccation and necrosis of plant tissues. This guide provides a detailed examination of the core biochemical pathways, summarizes key data, outlines relevant experimental protocols, and visualizes the mechanism for enhanced comprehension.

Core Mechanism of Action: Photosystem I Electron Diversion

The primary mode of action of Diquat is the diversion of electrons from the photosynthetic electron transport chain at Photosystem I (PSI). This process is light-dependent and requires the presence of molecular oxygen.

1.1 Interception of Electrons from Ferredoxin In a normally functioning photosynthetic system, light energy excites electrons in P700, the reaction-center chlorophyll of PSI. These high-energy electrons are transferred to ferredoxin (Fd). Ferredoxin then reduces NADP+ to NADPH, which is utilized in the Calvin cycle for CO₂ fixation.

Diquat, as a dication (DQ²⁺), possesses a suitable redox potential to compete with NADP+ and effectively accept electrons from ferredoxin. This results in the reduction of the Diquat dication to a monocation radical (DQ•⁺).

1.2 Redox Cycling and Generation of Reactive Oxygen Species (ROS) The Diquat radical (DQ•⁺) is unstable and is rapidly re-oxidized back to its dication form (DQ²⁺) by molecular oxygen (O₂). This electron transfer to oxygen produces the highly reactive superoxide anion radical (O₂•⁻).

The regeneration of the Diquat dication allows it to continuously accept electrons from PSI, creating a catalytic cycle that generates a massive flux of superoxide radicals. This process is often referred to as redox cycling.

The superoxide anion is the primary ROS produced, but it can lead to the formation of other, more damaging ROS through subsequent reactions:

-

Hydrogen Peroxide (H₂O₂): Superoxide is dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide.

-

Hydroxyl Radical (•OH): In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be converted into the extremely destructive hydroxyl radical via the Fenton reaction.

1.3 Lipid Peroxidation and Membrane Destruction The generated ROS, particularly the hydroxyl radical, are potent oxidizing agents that attack vital cellular components. They readily initiate the peroxidation of polyunsaturated fatty acids within the cellular and organellar membranes (plasmalemma, tonoplast, chloroplast envelope).

This process is a self-propagating chain reaction that leads to:

-

Loss of membrane fluidity and integrity.

-

Leakage of cellular contents and electrolytes.

-

Disruption of cellular compartmentalization.

The widespread membrane damage causes rapid water loss, leading to the characteristic water-soaked appearance of tissues, followed by desiccation, wilting, and necrosis within hours of application, especially in bright sunlight.

Data Presentation

While precise quantitative values like IC50 can vary significantly based on plant species and experimental conditions, the following table summarizes the key biochemical events and measurable outcomes of Diquat's action.

| Parameter | Event/Effect | Typical Measurement Method | Expected Result After Diquat Application |

| Photosynthesis | Inhibition of NADP+ Reduction | Spectrophotometric assay measuring NADPH formation | Significant decrease |

| Oxygen Consumption | Clark-type electrode with an artificial electron donor | Significant increase (due to O₂ conversion to superoxide) | |

| Redox Cycling | Diquat Radical Formation | Electron Spin Resonance (ESR) Spectroscopy | Detection of the characteristic Diquat radical signal |

| Oxidative Stress | Superoxide (O₂•⁻) Production | Nitroblue Tetrazolium (NBT) staining | Formation of dark blue formazan precipitate |

| General ROS Levels | Fluorescent probes (e.g., H₂DCF-DA) | Increased fluorescence intensity | |

| Cellular Damage | Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) assay for Malondialdehyde (MDA) | Increased MDA concentration |

| Membrane Leakage | Electrolyte leakage measurement (Conductivity) | Increased conductivity of the external solution | |

| Pigment Degradation | Spectrophotometric quantification of Chlorophyll | Decrease in chlorophyll content |

Experimental Protocols

3.1 Protocol for Measuring Photosystem I Activity (Oxygen Consumption Method)

-

Preparation of Thylakoid Membranes: Isolate intact chloroplasts from the target plant species (e.g., spinach, pea) through differential centrifugation. Lyse the chloroplasts osmotically to obtain thylakoid membranes. Resuspend the thylakoids in a suitable buffer (e.g., HEPES-KOH, pH 7.6) and determine the chlorophyll concentration.

-

Reaction Mixture: Prepare a reaction mixture in a temperature-controlled chamber containing a buffer, an electron donor system for PSI (e.g., 10 mM sodium ascorbate, 100 µM dichlorophenolindophenol - DCPIP), and an electron acceptor (e.g., 1 mM methyl viologen, as a proxy for Diquat's action). Include 10 µM DCMU to block electron flow from Photosystem II.

-

Measurement: Add thylakoid membranes (equivalent to 15-20 µg chlorophyll) to the reaction mixture. Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption upon illumination with saturating light.

-

Diquat Inhibition: To test the effect of Diquat, add varying concentrations of this compound to the reaction mixture in place of methyl viologen. The rate of light-induced oxygen consumption is directly proportional to the rate of electron flow through PSI that is diverted by Diquat.

3.2 Protocol for Quantifying Lipid Peroxidation (TBARS Assay)

-

Sample Preparation: Harvest plant tissue (e.g., leaf discs) at various time points after treatment with this compound and a control solution. Record the fresh weight and immediately freeze in liquid nitrogen.

-

Homogenization: Grind the frozen tissue to a fine powder and homogenize in a solution of trichloroacetic acid (TCA), typically 0.1% (w/v).

-

Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes to pellet cell debris.

-

Reaction: Take an aliquot of the supernatant and mix it with an equal volume of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

-

Incubation: Heat the mixture in a water bath at 95°C for 30 minutes. Cool the reaction quickly on ice to stop the reaction.

-

Quantification: Centrifuge the samples again to clarify the solution. Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm. The concentration of the malondialdehyde (MDA)-TBA adduct can be calculated using its extinction coefficient (155 mM⁻¹ cm⁻¹). Results are typically expressed as nmol MDA per gram of fresh weight.

Visualizations

Caption: The biochemical pathway of Diquat's mechanism of action in plants.

Caption: A generalized experimental workflow for assessing Diquat's herbicidal effects.

References

Diquat Dibromide: A Technical Guide to its Redox Cycling and Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat dibromide, a widely utilized bipyridyl herbicide, is a potent inducer of oxidative stress. Its toxicity is primarily attributed to its ability to undergo redox cycling, a process that generates a continuous flux of reactive oxygen species (ROS). This document provides an in-depth technical overview of the mechanisms underlying Diquat-induced redox cycling and subsequent ROS generation. It details the key cellular players, the types of ROS produced, and the downstream signaling pathways activated in response to this oxidative insult. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing Diquat-induced oxidative stress, and visualizations of the core biochemical processes.

The Core Mechanism: Diquat Redox Cycling

Diquat's molecular structure enables it to accept an electron from a donor, typically NADPH, in a reaction catalyzed by NADPH-cytochrome P450 reductase. This one-electron reduction converts the Diquat dication (DQ²⁺) into a transient, unstable radical cation (DQ⁺•). In the presence of molecular oxygen (O₂), this radical cation rapidly donates the electron to O₂, regenerating the parent Diquat dication and forming a superoxide radical (O₂⁻•). This futile cycle, known as redox cycling, consumes cellular reducing equivalents (NADPH) and generates a continuous stream of superoxide radicals, initiating a cascade of oxidative damage.[1][2]

dot

Caption: The core redox cycling mechanism of this compound.

Generation of Reactive Oxygen Species (ROS)

The primary ROS generated through Diquat redox cycling is the superoxide anion (O₂⁻•).[1] Superoxide is a highly reactive molecule that can directly damage cellular components or be converted into other ROS. Superoxide dismutase (SOD) catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂).[1] While less reactive than superoxide, hydrogen peroxide can diffuse across membranes and, in the presence of transition metals like iron (Fe²⁺) via the Fenton reaction, can be converted into the highly damaging hydroxyl radical (•OH).[1]

dot

Caption: The cascade of reactive oxygen species generation initiated by Diquat.

Cellular Consequences of Diquat-Induced Oxidative Stress

The overproduction of ROS by Diquat overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance results in widespread damage to cellular macromolecules and disruption of normal cellular function.

Lipid Peroxidation

ROS, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process degrades membrane integrity, leading to increased membrane permeability and cellular dysfunction. A common marker for lipid peroxidation is the formation of malondialdehyde (MDA).

Protein Oxidation

ROS can also directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This oxidative damage can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling.

Mitochondrial Dysfunction

Mitochondria are both a major source and a primary target of ROS. Diquat-induced oxidative stress can impair mitochondrial function by damaging mitochondrial DNA, proteins of the electron transport chain, and mitochondrial membranes. This can lead to a decrease in ATP production, a loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.

Activation of Stress-Responsive Signaling Pathways

Cells respond to oxidative stress by activating complex signaling networks to mitigate damage and promote survival or, in cases of severe damage, initiate programmed cell death.

Reactive oxygen species are known to activate the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation, immunity, and cell survival.

dot

Caption: Activation of the NF-κB signaling pathway by Diquat-induced ROS.

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including oxidative stress. Depending on the severity of the oxidative insult, p53 can promote either cell survival through the induction of antioxidant genes or apoptosis by upregulating pro-apoptotic proteins like Bax. Diquat-induced ROS can lead to the accumulation and activation of p53.

dot

Caption: The dual role of the p53 pathway in response to Diquat-induced oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effects of Diquat on Cell Viability and Oxidative Stress Markers

| Cell Line | Diquat Concentration (µM) | Effect | Magnitude of Change | Reference |

| SH-SY5Y | 5, 10, 25 | Decrease in viable cell count | 26%, 51%, 87% decrease | |

| CHO-OR | 0-1 mM | H₂O₂ Generation | Kм = 15.1 µM | |

| CHO-WT | 0-1 mM | H₂O₂ Generation | Kм = 1.0 µM | |

| Rat Liver Slices | 1 mM | Lipid Peroxidation (TBARS) | Significant increase | |

| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa MDA | Increased |

Table 2: Effects of Diquat on Antioxidant Enzyme Activities

| Cell Line/Tissue | Diquat Concentration (µM) | Enzyme | Effect | Magnitude of Change | Reference |

| SH-SY5Y | 25 | Catalase (CAT) | Increase | 6-fold increase | |

| SH-SY5Y | 25 | Superoxide Dismutase (SOD) | Increase | 2-fold increase | |

| SH-SY5Y | 25 | Glutathione Reductase (GR) | Increase | 1.5-fold increase | |

| SH-SY5Y | 25 | Glutathione Peroxidase (GPX) | Decrease | 35% of control | |

| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa SOD | Decrease | Decreased | |

| Piglets (in vivo) | 10 mg/kg BW | Jejunal Mucosa GSH-Px | Decrease | Decreased |

Experimental Protocols

Measurement of Superoxide Production

Method 1: Acetylated Cytochrome c Reduction Assay

-

Principle: Superoxide anion reduces acetylated cytochrome c, which can be measured spectrophotometrically.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

NADPH

-

This compound

-

Acetylated cytochrome c

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare a reaction mixture containing NADPH (e.g., 100 µM), Diquat (at desired concentrations), and acetylated cytochrome c (e.g., 625 µg/ml) in PBS.

-

Add cell or tissue lysate (e.g., 100 µg/ml protein) to initiate the reaction.

-

Monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

-

The rate of superoxide production can be calculated using the extinction coefficient for reduced cytochrome c.

-

Method 2: Dihydroethidium (DHE) Fluorescence Assay

-

Principle: DHE is oxidized by superoxide to form a fluorescent product, 2-hydroxyethidium, which can be detected by fluorescence microscopy or a plate reader.

-

Reagents:

-

Cell culture medium

-

This compound

-

Dihydroethidium (DHE)

-

Hoechst 33342 or DAPI (for nuclear staining)

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of Diquat for the desired time.

-

Incubate the cells with DHE (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Counterstain with a nuclear dye if desired.

-

Visualize and quantify the red fluorescence using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.

-

Measurement of Lipid Peroxidation (TBARS Assay)

-

Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Reagents:

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Cell or tissue homogenate

-

MDA standard

-

-

Procedure:

-

Homogenize the cell or tissue sample.

-

Add TCA to the homogenate to precipitate proteins and acidify the sample.

-

Centrifuge to pellet the precipitate.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

Measurement of Antioxidant Enzyme Activities

Catalase (CAT) Activity Assay

-

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance is monitored spectrophotometrically.

-

Reagents:

-

Potassium phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H₂O₂)

-

Cell or tissue homogenate

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the sample homogenate.

-

Initiate the reaction by adding H₂O₂.

-

Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

-

Calculate CAT activity based on the rate of H₂O₂ decomposition using its molar extinction coefficient.

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide. SOD in the sample will compete for superoxide, thus inhibiting the colorimetric reaction.

-

Reagents:

-

Reaction buffer (e.g., phosphate buffer)

-

Xanthine

-

Xanthine oxidase (to generate superoxide)

-

Nitroblue tetrazolium (NBT)

-

Cell or tissue homogenate

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, xanthine, and NBT.

-

Add the sample homogenate.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for a set time (e.g., 20 minutes).

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 560 nm).

-

The percentage of inhibition of NBT reduction is proportional to the SOD activity.

-

Glutathione Peroxidase (GPX) Activity Assay

-

Principle: GPX catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) or H₂O₂ by reduced glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored spectrophotometrically.

-

Reagents:

-

Phosphate buffer

-

Reduced glutathione (GSH)

-

Glutathione reductase

-

NADPH

-

tert-butyl hydroperoxide or H₂O₂

-

Cell or tissue homogenate

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample homogenate and incubate to allow for temperature equilibration.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Calculate GPX activity based on the rate of NADPH consumption.

-

Experimental Workflow Visualization

dot

Caption: A generalized experimental workflow for investigating Diquat-induced oxidative stress in vitro.

Conclusion

This compound serves as a potent tool for studying the mechanisms of oxidative stress due to its efficient redox cycling capabilities. The continuous generation of superoxide and other ROS leads to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and mitochondrial dysfunction. The activation of stress-responsive signaling pathways like NF-κB and p53 highlights the complex cellular machinery that responds to such insults. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the multifaceted toxicological profile of Diquat and for the development of potential therapeutic strategies against oxidative stress-related pathologies.

References

Chemical and physical properties of Diquat Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat dibromide (chemical name: 1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a non-selective contact herbicide and desiccant.[1][2] It is a quaternary ammonium compound widely utilized in agriculture for weed control and crop desiccation prior to harvest.[2] Its rapid action and broad-spectrum efficacy make it a significant compound of interest. This guide provides an in-depth overview of the chemical and physical properties of this compound, details on experimental methodologies for their determination, and an exploration of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods and formulations. A summary of these properties is presented in the tables below.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | 1,1'-ethylene-2,2'-bipyridyldiylium dibromide | [1] |

| CAS Number | 85-00-7 | [1] |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | |

| Molecular Weight | 344.05 g/mol | |

| Appearance | Colorless to yellow crystals or a pale yellow crystalline solid. The aqueous solution is dark reddish-brown. | |

| Canonical SMILES | C1[N+]2=CC=CC=C2C3=CC=C[N+]3=C1.[Br-].[Br-] | |

| InChI Key | ODPOAESBSUKMHD-UHFFFAOYSA-L |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Melting Point | Decomposes above 300 °C; reported as 335-340 °C or 337 °C. | ||

| Boiling Point | Decomposes. | ||

| Water Solubility | 700,000 mg/L | 20 °C | |

| Solubility in Organic Solvents | Slightly soluble in alcohols and hydroxylic solvents. Practically insoluble in nonpolar organic solvents. | 20 °C | |

| Vapor Pressure | <0.00001 mmHg (<<1.0 x 10⁻⁷ mm Hg) | 20 °C | |

| Octanol-Water Partition Coefficient (log P) | -4.60 | ||

| Density | 1.22 - 1.27 g/cm³ | 20 °C | |

| pKa | Not applicable (quaternary ammonium salt) |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized and internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability.

Determination of Melting Point (OECD 102)

The melting point of this compound, which is reported as a decomposition temperature, is determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. For substances that decompose, the temperature at which decomposition is observed is noted.

Determination of Water Solubility (OECD 105)

The flask method is suitable for highly soluble substances like this compound. An excess amount of the solid is equilibrated with water at a constant temperature with agitation for a defined period. The saturated solution is then filtered or centrifuged, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Vapor Pressure (OECD 104)

The gas saturation method is appropriate for substances with very low vapor pressures. A stream of inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then trapped and quantified. The vapor pressure can be calculated from the volume of gas and the mass of the substance collected.

Determination of Octanol-Water Partition Coefficient (log P) (OECD 107 & 117)

The shake flask method (OECD 107) is a common technique for determining the octanol-water partition coefficient. A solution of this compound in either water or octanol is placed in a vessel with the other immiscible solvent. The mixture is shaken until equilibrium is reached. The concentrations of the analyte in both the water and octanol phases are then measured to calculate the partition coefficient. For compounds with very low or high log P values, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the log P values of known standards.

Analytical Determination Workflow

A general workflow for the quantitative analysis of this compound in environmental or biological samples using HPLC is outlined below.

Mechanism of Action and Signaling Pathway

This compound exerts its herbicidal effect by interfering with photosynthesis, specifically by acting as a Photosystem I (PSI) electron acceptor. This leads to a cascade of events resulting in the generation of reactive oxygen species (ROS) and subsequent cell death.

Redox Cycling and ROS Generation

The mechanism involves a process known as redox cycling. In the presence of light and the photosynthetic electron transport chain, the diquat dication (DQ²⁺) is reduced by accepting an electron from Photosystem I, forming a radical cation (DQ•⁺). This radical cation is then rapidly re-oxidized by molecular oxygen (O₂) back to the diquat dication, while concurrently producing a superoxide radical (O₂•⁻). This cyclical process generates a large amount of superoxide radicals, which can then be converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Stability and Decomposition

This compound is chemically stable under standard ambient conditions and in neutral or acidic solutions. However, it undergoes hydrolysis in alkaline waters. When heated to decomposition at high temperatures (around 335 °C), it emits toxic fumes, including nitrogen oxides and hydrogen bromide. It is also sensitive to UV light, which can cause photochemical decomposition.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound, referencing standardized methodologies for their determination. The elucidation of its mechanism of action through redox cycling and the generation of reactive oxygen species highlights the biochemical basis for its potent herbicidal activity. This comprehensive information serves as a valuable resource for researchers, scientists, and professionals in drug development and agrochemical industries, facilitating a deeper understanding of this important compound.

References

Diquat Dibromide (CAS No. 85-00-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diquat Dibromide (CAS No. 85-00-7), a widely used non-selective contact herbicide and desiccant. This document collates critical physicochemical data, toxicological information, and detailed experimental methodologies relevant to researchers and professionals in the fields of environmental science, toxicology, and agricultural science.

Physicochemical Properties

This compound is a quaternary ammonium compound. Its technical form appears as white to yellow crystals.[1] The herbicidal activity is attributed to the diquat dication.[2]

| Property | Value | Reference |

| CAS Number | 85-00-7 | [1] |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | [3] |

| Molecular Weight | 344.04 g/mol | [4] |

| Appearance | White to yellow crystals | |

| Melting Point | Decomposes above 300 °C | |

| Boiling Point | Decomposes | |

| Water Solubility | 700,000 mg/L at 20 °C | |

| Vapor Pressure | Negligible at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | -4.60 | |

| Specific Gravity | 1.22 to 1.27 at 20°C |

Toxicological Data

This compound exhibits moderate acute toxicity. The primary toxicological concerns are related to its effects on the eyes, skin, and respiratory tract upon acute exposure, and potential for cataract formation and developmental effects with chronic exposure.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 120 - 235 mg/kg | |

| LD₅₀ | Mouse | Oral | 233 mg/kg | |

| LD₅₀ | Rabbit | Oral | 188 mg/kg | |

| LD₅₀ | Guinea Pig | Oral | 187 mg/kg | |

| LD₅₀ | Dog | Oral | 187 mg/kg | |

| LD₅₀ | Cow | Oral | 30 - 56 mg/kg | |

| LD₅₀ | Rabbit | Dermal | 400 - 500 mg/kg | |

| LC₅₀ (4-hour) | Rat | Inhalation | 0.62 mg/L |

Chronic and Other Toxicological Endpoints

| Endpoint | Species | Effect | NOEL (No-Observed-Effect-Level) | Reference |

| Subchronic (4-week) | Rat | Increased relative liver weight | 7.2 mg/kg-day | |

| Subchronic (14-week) | Rat | Cataracts and lenticular opacity | 9.5 mg/kg-day | |

| Developmental | Rabbit | Increased rate of malformations | < 1.0 mg/kg | |

| Developmental | Rabbit | Delayed ossification | 0.33 mg/kg | |

| Neurotoxicity (single dose) | Rat | Clinical signs | 25 mg/kg |

Mechanism of Action: Photosystem I Inhibition and Oxidative Stress

Diquat acts as a non-selective contact herbicide by interfering with photosynthesis. In the presence of light, it accepts an electron from Photosystem I (PSI) within the chloroplasts of plant cells. This process forms a radical cation. The diquat radical then rapidly reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions. This continuous cycle of reduction and re-oxidation, known as redox cycling, leads to a massive production of ROS, which causes lipid peroxidation, membrane damage, and ultimately rapid cell death and desiccation of the plant tissue.

Caption: this compound's mechanism of action, involving the generation of reactive oxygen species.

Experimental Protocols

The following are representative experimental protocols for key toxicological assessments of this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Study (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity of this compound, expressed as an LD₅₀ (median lethal dose).

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to achieve a statistically reliable LD₅₀ value. Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

Methodology:

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Females are generally more sensitive. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle, such as water or corn oil. The concentration is adjusted to allow for a constant dosage volume.

-

Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted (food, but not water) overnight before dosing.

-

Dosing Procedure (UDP):

-

A preliminary estimate of the LD₅₀ is made based on existing data. The first animal is dosed at a level just below this estimate.

-

Subsequent animals are dosed at intervals of 48 hours.

-

If an animal survives, the dose for the next animal is increased by a factor (e.g., 1.5). If an animal dies, the dose for the next animal is decreased by the same factor.

-

This continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Caption: A simplified workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Developmental Toxicity Study (Based on OECD Guideline 414)

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the development of the embryo and fetus.

Principle: The test substance is administered to pregnant female animals during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Methodology:

-

Test Animals: Pregnant rabbits are often used for developmental toxicity studies of this compound. Groups of at least 20 pregnant females per dose group are typical.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: this compound is prepared in a suitable vehicle.

-

Administration of Doses: The test substance is administered daily by gavage from day 6 to day 19 of gestation. A control group receives the vehicle only. At least three dose levels are used.

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.

-

Terminal Examination: On day 29 of gestation (one day prior to expected parturition), the dams are humanely euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examinations:

-

Each fetus is weighed and examined for external abnormalities.

-

Approximately half of the fetuses from each litter are examined for soft tissue (visceral) abnormalities.

-

The remaining fetuses are processed for skeletal examination.

-

-

Data Analysis: Maternal and fetal data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.

In Vitro Reactive Oxygen Species (ROS) Generation Assay

Objective: To determine if this compound induces the production of ROS in a cellular model.

Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence is proportional to the amount of ROS generated.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human epithelial cells) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.

-

Loading with DCFH-DA: The culture medium is removed, and the cells are incubated with a solution of DCFH-DA in a serum-free medium for a specified time (e.g., 30 minutes) in the dark.

-

Treatment with this compound: The DCFH-DA solution is removed, and the cells are washed with a buffer. Cells are then treated with various concentrations of this compound. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are included.

-

Fluorescence Measurement: The fluorescence intensity of each well is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader at different time points.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the extent of ROS production.

Caption: A general workflow for an in vitro assay to measure reactive oxygen species generation.

References

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Diquat Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Diquat Dibromide (1,1’-ethylene-2,2’-bipyridinediylium dibromide), a widely used non-selective contact herbicide. This document details the underlying chemical principles, experimental protocols, and analytical methods for characterization and quality control.

Introduction

This compound is a quaternary ammonium compound belonging to the bipyridyl class of herbicides.[1][2] Its herbicidal activity stems from its ability to accept electrons from photosystem I in plants, leading to the production of reactive oxygen species that cause rapid cell damage and desiccation.[2] For laboratory use, particularly in toxicological studies, agricultural research, and as a reference standard, the synthesis of high-purity this compound is essential.

The primary and most established method for the synthesis of this compound is the quaternization of 2,2'-bipyridine with 1,2-dibromoethane.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atoms of the 2,2'-bipyridine act as nucleophiles, attacking the electrophilic carbon atoms of 1,2-dibromoethane to form the cyclic diquaternary ammonium salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior during synthesis, purification, and in various experimental applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | |

| Molecular Weight | 344.05 g/mol | |

| Appearance | Colorless to yellow crystals | |

| Melting Point | Decomposes above 300 °C | |

| Solubility in Water | Highly soluble | |

| Solubility in Organic Solvents | Slightly soluble in alcohols; practically insoluble in nonpolar organic solvents. | |

| log Kow | -4.60 |

Synthesis of this compound

The synthesis of this compound is achieved through the cyclization reaction of 2,2'-bipyridine and 1,2-dibromoethane. The workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,2'-Bipyridine

-

1,2-Dibromoethane

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-bipyridine in a minimal amount of anhydrous acetonitrile.

-

Addition of Reagent: While stirring, add a stoichiometric excess of 1,2-dibromoethane to the solution. A typical molar ratio of 2,2'-bipyridine to 1,2-dibromoethane is in the range of 1:10 to 1:12 to ensure complete conversion of the bipyridine.

-

Reaction: Heat the reaction mixture to reflux at a temperature of 110-130 °C for 15-20 hours. As the reaction progresses, the this compound product will precipitate out of the solution as a solid.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials and solvent residue.

-

Drying: Dry the crude this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Purification of this compound

The crude this compound obtained from the synthesis can be further purified by recrystallization to remove any remaining impurities.

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol for Recrystallization

Solvent Selection: this compound is highly soluble in water and slightly soluble in alcohols. A suitable solvent system for recrystallization would be a mixed solvent system, such as ethanol/water or methanol/water, or simply water, given its high solubility at elevated temperatures and lower solubility at cooler temperatures. The ideal solvent should dissolve the compound when hot but not when cold.

Procedure:

-

Dissolution: In a beaker, add the crude this compound and the chosen solvent (e.g., a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary for complete dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. To maximize the yield, the beaker can be placed in an ice bath after it has reached room temperature.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Expected Results | Reference |

| UV-Visible Spectroscopy | Qualitative identification and quantitative analysis | An absorption maximum in the UV spectrum. | |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound. | |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Detection of the diquat dication at m/z corresponding to C₁₂H₁₂N₂²⁺. | |

| Ion Chromatography (IC) | Analysis of the bromide counter-ion | Detection and quantification of bromide ions. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity confirmation | Characteristic proton (¹H) and carbon (¹³C) chemical shifts and coupling patterns. |

Expected ¹H and ¹³C NMR Data

While a definitive, published spectrum for pure this compound can be elusive, data from analogous bipyridinium compounds and general principles of NMR spectroscopy allow for the prediction of expected chemical shifts. The highly deshielded aromatic protons and carbons due to the positive charges on the nitrogen atoms would be characteristic.

Safety Precautions

This compound is a toxic compound and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound in a laboratory setting. By following the outlined protocols and employing the recommended analytical techniques, researchers can produce and verify the purity of this important compound for their scientific investigations. Adherence to strict safety protocols is paramount throughout all stages of handling this compound.

References

Spectroscopic Properties of Diquat Dibromide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Diquat Dibromide solutions, a widely used non-selective contact herbicide. Understanding these properties is crucial for its detection, quantification, and for elucidating its mechanism of action and interaction with biological systems. This document details its characteristics in UV-Visible absorption, fluorescence, and Raman spectroscopy, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visualizations of key processes.

UV-Visible Absorption Spectroscopy

This compound exhibits a characteristic UV-Visible absorption spectrum with multiple absorption maxima. The primary absorption peak, which is most commonly used for quantitative analysis, is observed around 310 nm.

Quantitative UV-Visible Absorption Data

The following table summarizes the key quantitative parameters of the UV-Visible absorption spectrum of this compound in aqueous solutions.

| Parameter | Value | Notes |

| Absorption Maxima (λmax) | 204 nm, 272 nm, 310 nm[1] | The peak at 310 nm is the most prominent and is typically used for quantification.[2][3] |

| Molar Extinction Coefficient (ε) | 1.82 x 104 M-1 cm-1 at 309 nm | In a solution of 0.1 M NaCl, 2.5 mM NaCac, pH 7.0. |

Experimental Protocol for UV-Visible Spectrophotometry

This protocol outlines a standard procedure for the quantitative analysis of this compound using UV-Visible spectrophotometry, based on established methods.

1.2.1. Instrumentation:

-

A dual-beam UV-Visible spectrophotometer capable of scanning in the range of 190-400 nm, such as a Shimadzu UV-2450.

-

1 cm path length quartz cuvettes.

1.2.2. Reagents and Sample Preparation:

-

This compound Monohydrate: (Purity ≥ 98%)

-

Solvent: Deionized water is a suitable solvent. For specific applications, buffered solutions (e.g., acetate buffer, or as specified in the quantitative data table) may be used.[3] Diquat is stable in acidic and neutral solutions but degrades in alkaline conditions.

-

Stock Solution (e.g., 1000 mg/L): Accurately weigh the required amount of this compound standard, dissolve it in the chosen solvent in a volumetric flask, and dilute to the mark.

-

Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).

1.2.3. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 400 nm to 190 nm.[4]

-

Use the solvent as a reference (blank) to zero the instrument.

-

Measure the absorbance of each working standard and the unknown sample at the primary absorption maximum (310 nm).

-

Record the full absorption spectrum for qualitative analysis if required.

1.2.4. Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the working standards.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

-

Ensure the linearity of the calibration curve (R² > 0.99).

Experimental workflow for quantitative UV-Vis analysis of this compound.

Fluorescence Spectroscopy

This compound is generally considered a poor intrinsic fluorophore. However, it is a potent fluorescence quencher. This property is often exploited in the development of fluorescent sensors for its detection. The quenching mechanism typically involves photoinduced electron transfer or the formation of a non-emissive host-guest complex.

Fluorescence Quenching Properties

-

Mechanism: Diquat acts as a quencher for various fluorescent molecules, particularly aromatic compounds and specific fluorescent probes like calixarenes. The quenching process is often dynamic (collisional) or static (formation of a non-fluorescent complex).

-

Application: This quenching effect is the basis for sensitive and selective detection methods for Diquat. The decrease in fluorescence intensity of a probe is proportional to the concentration of Diquat.

Experimental Protocol for Fluorescence Quenching Analysis

This protocol describes a general method for characterizing the fluorescence quenching of a fluorophore by this compound.

2.2.1. Instrumentation:

-

A spectrofluorometer with a pulsed Xenon lamp or a similar excitation source, such as a Perkin Elmer LS55.

-

Standard 1 cm path length quartz cuvettes.

2.2.2. Reagents and Sample Preparation:

-

Fluorophore Solution: Prepare a dilute solution of a suitable fluorophore (e.g., a calixarene derivative or an aromatic hydrocarbon) in an appropriate solvent. The concentration should be adjusted to give a fluorescence intensity within the linear range of the instrument.

-

This compound Quencher Stock Solution: Prepare a concentrated stock solution of this compound.

-

Solvent: The choice of solvent will depend on the solubility of both the fluorophore and Diquat. Methanol-chloroform mixtures are sometimes used.

2.2.3. Measurement Procedure:

-

Turn on the spectrofluorometer and allow it to stabilize.

-

Determine the optimal excitation and emission wavelengths for the fluorophore.

-

Record the fluorescence emission spectrum of the fluorophore solution alone (F0).

-

Titrate the fluorophore solution with small aliquots of the this compound stock solution.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum (F).

2.2.4. Data Analysis:

-

Correct the fluorescence data for inner-filter effects if necessary.

-

Analyze the quenching data using the Stern-Volmer equation: F0 / F = 1 + KSV[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (Diquat), respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.

-

A linear Stern-Volmer plot indicates a single type of quenching mechanism (dynamic or static).

Principle of fluorescence quenching by this compound.

Raman Spectroscopy

Raman spectroscopy provides detailed structural information about this compound through its vibrational modes. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique for its detection at low concentrations.

Quantitative Raman Spectral Data

The following table lists the characteristic Raman peaks of this compound and their corresponding vibrational assignments.

| Raman Shift (cm-1) | Vibrational Assignment | Intensity |

| 1176 | C=C bending | - |

| 1370 | C-H bending | - |

| 1524 | C-C bending | - |

| 1573 | C=N stretching | - |

Intensity data is often relative and depends on experimental conditions.

Experimental Protocol for Raman Spectroscopy

This protocol provides a general guideline for obtaining a Raman spectrum of a this compound solution.

3.2.1. Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).

-

A microscope for sample focusing (for micro-Raman).

-

Appropriate sample holders (e.g., cuvette, capillary tube, or microscope slide).

3.2.2. Reagents and Sample Preparation:

-

This compound Solution: Prepare a solution of known concentration in a suitable solvent (e.g., water). The concentration may need to be higher than for UV-Vis analysis, depending on the Raman scattering cross-section of the molecule and the sensitivity of the instrument.

-

For SERS: A colloidal solution of gold or silver nanoparticles is required as the SERS substrate.

3.2.3. Measurement Procedure:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Place the sample in the sample holder and focus the laser onto the sample.

-

Set the acquisition parameters:

-

Laser Power: Use a power level that provides a good signal-to-noise ratio without causing sample degradation.

-

Integration Time: Typically a few seconds to several minutes.

-

Number of Accumulations: Averaging multiple spectra can improve the signal-to-noise ratio.

-

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200 - 2000 cm-1).

-

Acquire a spectrum of the solvent for background subtraction.

3.2.4. Data Analysis:

-

Subtract the solvent spectrum from the sample spectrum.

-

Perform baseline correction to remove any broad background fluorescence.

-

Identify and assign the characteristic Raman peaks of this compound.

Herbicidal Mode of Action: A Spectroscopic Perspective

The herbicidal activity of Diquat is intrinsically linked to its redox properties, which can be studied using spectroscopic techniques. Diquat acts by accepting an electron from Photosystem I in plants, forming a radical cation. This radical then reacts with molecular oxygen to produce reactive oxygen species (ROS), which cause rapid cell damage and desiccation.

Herbicidal mode of action of Diquat involving the generation of Reactive Oxygen Species (ROS).

References

The Journey of a Herbicide: An In-depth Technical Guide to Diquat Dibromide Uptake and Translocation in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat dibromide, a non-selective, fast-acting contact herbicide, has been a critical tool in agricultural and aquatic weed management for decades.[1] Its efficacy lies in its rapid absorption by plant foliage and its potent disruption of photosynthesis.[2][3] This technical guide provides a comprehensive overview of the uptake and translocation of this compound in plant tissues, offering valuable insights for researchers in plant science, herbicide development, and environmental studies.

Diquat's primary mode of action is the inhibition of photosynthesis.[4] Upon entering the plant, it accepts an electron from photosystem I (PSI), a key component of the photosynthetic electron transport chain. This process generates a free radical that reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions.[5] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to the characteristic desiccation and necrosis of treated tissues.

This guide delves into the quantitative aspects of this compound's interaction with plants, details the experimental protocols used to study these processes, and explores the signaling pathways triggered by its application.

Data Presentation: Quantitative Analysis of this compound Uptake and Translocation

The uptake and translocation of this compound can vary significantly depending on the plant species, environmental conditions, and application method. The following tables summarize key quantitative data from various studies.

| Plant Species | Application Method | Exposure Time | Uptake/Accumulation | Translocation | Reference |

| Spirodela polyrhiza (Giant Duckweed) | Hydroponic | 24 hours | Resistant genotype (SP050) accumulated significantly less Diquat than the sensitive genotype (SP011). | Roots showed approximately a three-fold higher concentration of Diquat compared to fronds in both genotypes. | |

| Spirodela polyrhiza (Giant Duckweed) | Hydroponic | 48 hours | Resistant genotype (SP050) continued to show significantly lower accumulation compared to the sensitive genotype (SP011). | Consistent higher accumulation in roots versus fronds. | |

| Elodea canadensis (Canadian waterweed) | Hydroponic | Not Specified | Initial very rapid uptake followed by a slower accumulation. Part of the uptake was reversible. | Slight basipetal and acropetal movement with accumulation in nodes and axillary buds. | |

| Leguminous Plants (Broad bean, French bean, Soybean) | Foliar | Not Specified | Entry interfered by cuticular wax. | Predominantly in the xylem, associated with the transpiration stream. | |

| Hydrilla verticillata (Hydrilla) | Aquatic | 2 days | 80% control at 0.25 mg/L. | Not specified. | |

| Elodea canadensis (Canadian waterweed) | Aquatic | 2 weeks | Killed at 500 µg/L. | Not specified. |

Experimental Protocols

Accurate assessment of this compound's behavior in plants relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Protocol 1: Radiolabeling Study for Uptake and Translocation Analysis

This protocol outlines the use of radiolabeled Diquat (e.g., with ¹⁴C) to trace its movement within a plant.

1. Plant Material and Growth Conditions:

-

Select healthy, uniform plants of the desired species and growth stage.

-

Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

-

For root uptake studies, hydroponic systems are often used.

2. Preparation of Radiolabeled Diquat Solution:

-

Obtain commercially available ¹⁴C-labeled this compound.

-

Prepare a treatment solution containing a known concentration of the radiolabeled compound, often mixed with a commercial formulation of non-labeled Diquat to simulate field application rates.

3. Application of Radiolabeled Diquat:

-

Foliar Application: Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the radiolabeled solution to a specific leaf of the plant.

-

Root Application: Introduce the radiolabeled Diquat solution into the hydroponic medium at a known concentration.

4. Incubation and Sampling:

-

Harvest plants at predetermined time points after application (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.

-

At each time point, carefully separate the plant into different parts: treated leaf, other leaves, stem, and roots.

5. Sample Processing and Analysis:

-

Washing: Thoroughly wash the surface of the treated leaf with a mild detergent solution to remove any unabsorbed Diquat. The radioactivity in the wash solution represents the amount of herbicide that was not taken up by the plant.

-

Combustion and Liquid Scintillation Counting (LSC): Dry and combust the different plant parts in a sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter. This provides a quantitative measure of the amount of Diquat in each plant part.

-

Autoradiography: Press and dry the whole plant and expose it to X-ray film or a phosphor imager screen. The resulting image will show the qualitative distribution of the radiolabeled Diquat throughout the plant.

Protocol 2: Quantification of this compound in Plant Tissues using LC-MS/MS

This protocol details the extraction and analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation:

-

Harvest plant tissues (leaves, stems, roots) and immediately freeze them in liquid nitrogen to halt metabolic processes.

-

Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Weigh a precise amount of the homogenized plant tissue (e.g., 1-5 grams) into a centrifuge tube.

-

Add an extraction solvent. A common solvent for Diquat is an acidified methanol-water mixture (e.g., 50:50 methanol/0.1 M HCl in water). For some matrices, heating the sample during extraction (e.g., at 80°C for 15 minutes) can improve recovery.

-

Vortex or shake the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough extraction.

-

Centrifuge the sample to pellet the solid plant material.

3. Sample Cleanup (if necessary):

-

Depending on the complexity of the plant matrix, a cleanup step may be required to remove interfering compounds. This can involve solid-phase extraction (SPE) with a suitable sorbent.

4. LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Separate Diquat from other sample components using a suitable chromatography column. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for polar compounds like Diquat.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Diquat.

-

Quantification: Create a calibration curve using standards of known Diquat concentrations. The concentration of Diquat in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Diquat-Induced Oxidative Stress and Signaling

The primary herbicidal action of this compound is the generation of reactive oxygen species (ROS), which leads to rapid cell death. This process, however, also triggers a cascade of stress signaling events within the plant.

References

- 1. mass.gov [mass.gov]

- 2. Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noaa.gov [noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatments with Diquat Reveal the Relationship between Protein Phosphatases (PP2A) and Oxidative Stress during Mitosis in Arabidopsis thaliana Root Meristems - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Diquat Dibromide Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract